REACTION_SMILES
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[C:13]([O:14][CH3:15])(=[O:16])[c:17]1[c:18]([NH2:23])[cH:19][cH:20][cH:21][cH:22]1.[CH3:24][O:25][CH:26]1[CH2:27][CH2:28][CH:29]([O:30][CH3:31])[O:32]1.[CH3:33][O:34][C:35](=[O:36])[c:37]1[c:38](-[n:43]2[cH:44][cH:45][cH:46][cH:47]2)[cH:39][cH:40][cH:41][cH:42]1.[CH3:51][C:52](=[O:53])[OH:54].[K:48].[Na+:50].[OH-:49].[cH:1]1[cH:2][cH:3][n:4]2[c:12]1[CH2:11][c:10]1[c:5]-2[cH:6][cH:7][cH:8][cH:9]1>>[O:34]=[C:35]([OH:36])[c:37]1[c:38](-[n:43]2[cH:44][cH:45][cH:46][cH:47]2)[cH:39][cH:40][cH:41][cH:42]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CCC(OC)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1-n1cccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Cc1cccn1-2
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1-n1cccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |